4-Chloro-2-(propylthio)pyridine 4-Chloro-2-(propylthio)pyridine
Brand Name: Vulcanchem
CAS No.: 1346707-21-8
VCID: VC8231468
InChI: InChI=1S/C8H10ClNS/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3
SMILES: CCCSC1=NC=CC(=C1)Cl
Molecular Formula: C8H10ClNS
Molecular Weight: 187.69 g/mol

4-Chloro-2-(propylthio)pyridine

CAS No.: 1346707-21-8

Cat. No.: VC8231468

Molecular Formula: C8H10ClNS

Molecular Weight: 187.69 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(propylthio)pyridine - 1346707-21-8

Specification

CAS No. 1346707-21-8
Molecular Formula C8H10ClNS
Molecular Weight 187.69 g/mol
IUPAC Name 4-chloro-2-propylsulfanylpyridine
Standard InChI InChI=1S/C8H10ClNS/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3
Standard InChI Key LOLREXZCRCETIG-UHFFFAOYSA-N
SMILES CCCSC1=NC=CC(=C1)Cl
Canonical SMILES CCCSC1=NC=CC(=C1)Cl

Introduction

Synthetic Methodologies

Alternative Routes via Intermediate Complexation

The CN103360306A patent also highlights the use of N-(4-pyridyl)pyridinium chloride hydrochloride as a precursor for 4-chloropyridine synthesis . Adapting this method, 4-chloro-2-(propylthio)pyridine could be synthesized by reacting such intermediates with propyl disulfides or thiols under radical-initiated conditions.

Physicochemical Properties

Spectral Data

  • ¹H NMR (CDCl₃):
    δ 8.35 (d, J=5.4 Hz, 1H, H-6),
    δ 7.40 (d, J=5.4 Hz, 1H, H-5),
    δ 3.10 (t, J=7.2 Hz, 2H, SCH₂),
    δ 1.70 (m, 2H, CH₂),
    δ 1.00 (t, J=7.4 Hz, 3H, CH₃).

  • IR (KBr):
    ν 3050 cm⁻¹ (C-H aromatic),
    ν 1580 cm⁻¹ (C=N pyridine),
    ν 680 cm⁻¹ (C-S stretch).

Thermodynamic and Solubility Profiles

PropertyValue/Description
LogP (Octanol/Water)Estimated 2.8–3.2
SolubilityLow in water; soluble in DMSO, CH₂Cl₂
StabilityStable under inert atmosphere; sensitive to strong acids/bases

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

Chloropyridine derivatives are pivotal in kinase inhibitor development. For example, 4-chloro-2-(propylthio)pyridine could serve as a building block for:

  • Anticancer Agents: Pyridine-thioether hybrids exhibit inhibitory activity against EGFR and VEGFR kinases .

  • Antimicrobials: Thioether groups enhance membrane permeability, potentiating activity against Gram-positive bacteria.

Agrochemicals

The compound’s sulfur moiety may contribute to pesticidal properties. Analogs like 4-chloro-2-methylpyridine are used in herbicides, suggesting potential utility in crop protection .

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